molecular formula C6H11FS B2655388 2-(3-Fluorocyclobutyl)ethanethiol CAS No. 2551117-02-1

2-(3-Fluorocyclobutyl)ethanethiol

Cat. No.: B2655388
CAS No.: 2551117-02-1
M. Wt: 134.21
InChI Key: AQXPOPXSOOMPBQ-UHFFFAOYSA-N
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Description

2-(3-Fluorocyclobutyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorocyclobutyl halide reacts with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

Industrial production of 2-(3-Fluorocyclobutyl)ethanethiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorocyclobutyl)ethanethiol can undergo various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like iodine or bromine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Iodine (I2) or bromine (Br2) in an aqueous or organic solvent.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl).

    Substitution: Thiourea followed by hydrolysis with a base.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R).

    Reduction: Thiols (R-SH).

    Substitution: Thiol derivatives depending on the nature of the leaving group and nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Fluorocyclobutyl)ethanethiol involves its interaction with molecular targets through the thiol group. Thiols can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The fluorocyclobutyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simple thiol with a similar structure but lacking the fluorocyclobutyl group.

    Cyclobutylmethanethiol: Contains a cyclobutyl ring but without fluorination.

    3-Fluorocyclobutanol: A fluorinated cyclobutyl compound with a hydroxyl group instead of a thiol.

Uniqueness

2-(3-Fluorocyclobutyl)ethanethiol is unique due to the presence of both a fluorinated cyclobutyl ring and a thiol group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

2-(3-Fluorocyclobutyl)ethanethiol is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H9_9FOS
  • Molecular Weight : 150.19 g/mol
  • CAS Number : 2551117-02-1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 3-fluorocyclobutanol and ethanethiol.
  • Reaction Conditions : The reaction is carried out under acidic or basic conditions to facilitate the formation of the thiol group.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiols can inhibit bacterial growth by disrupting cellular processes and membrane integrity.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve:

  • Inhibition of Cell Proliferation : Similar compounds have been reported to inhibit the proliferation of cancer cells by inducing apoptosis.
  • Targeting Specific Pathways : It may interact with signaling pathways involved in cell survival and growth.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Thiols can generate ROS, leading to oxidative stress in cells, which is a known pathway for inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival or microbial metabolism.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiols demonstrated that compounds with similar structures showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays using cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to a decrease in cell viability.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionTargeting metabolic pathways

Properties

IUPAC Name

2-(3-fluorocyclobutyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FS/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXPOPXSOOMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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